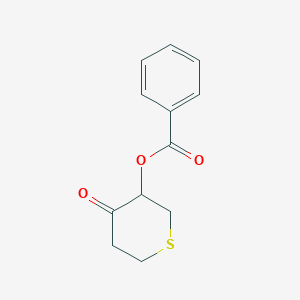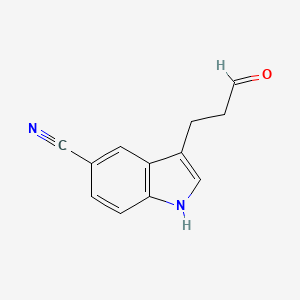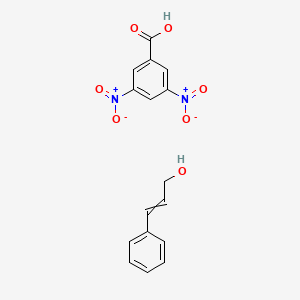![molecular formula C13H24GeO6S3 B12605367 3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid CAS No. 648423-09-0](/img/structure/B12605367.png)
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid is a complex organogermanium compound. It features a germanium atom bonded to a tert-butyl group and two carboxyethylsulfanyl groups, which are further connected to a sulfanylpropanoic acid moiety.
Métodos De Preparación
The synthesis of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthetic route includes the reaction of germanium tetrachloride with tert-butyl lithium to form the tert-butylgermanium intermediate. This intermediate then undergoes further reactions with 2-carboxyethylsulfanyl groups under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to their corresponding alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid exerts its effects involves its interaction with molecular targets through its sulfanyl and carboxyethyl groups. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications .
Comparación Con Compuestos Similares
Similar compounds include other organogermanium compounds with different substituents. For example:
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylbutanoic acid: Similar structure but with a butanoic acid moiety.
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpentanoic acid: Features a pentanoic acid moiety instead of propanoic acid.
The uniqueness of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
648423-09-0 |
|---|---|
Fórmula molecular |
C13H24GeO6S3 |
Peso molecular |
445.2 g/mol |
Nombre IUPAC |
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H24GeO6S3/c1-13(2,3)14(21-7-4-10(15)16,22-8-5-11(17)18)23-9-6-12(19)20/h4-9H2,1-3H3,(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
JEXYJICIXSQHEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Ge](SCCC(=O)O)(SCCC(=O)O)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)

![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)



![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)


![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)

